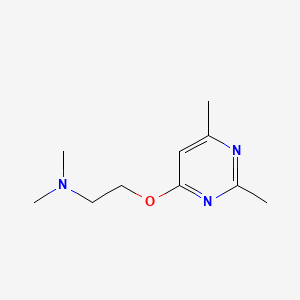![molecular formula C23H18N4 B13100911 [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- CAS No. 924309-58-0](/img/structure/B13100911.png)
[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, and it is substituted with phenyl groups at positions 3, 5, and 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by cyclization to form the pyrimidine ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts .
Industrial Production Methods
Industrial production of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can be optimized to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole-pyrimidine core.
Wissenschaftliche Forschungsanwendungen
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine
- 1,2,3-Triazole derivatives
Uniqueness
3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of triazole and pyrimidine rings. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
924309-58-0 |
|---|---|
Molekularformel |
C23H18N4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3,5,7-triphenyl-6,7-dihydrotriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H18N4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)27-23(24-20)22(25-26-27)19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI-Schlüssel |
PVLFNRXHTBYJGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C(=C(N=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


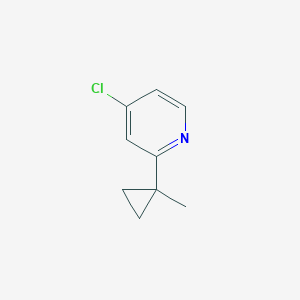
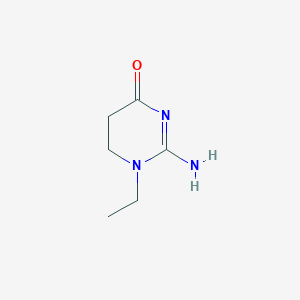
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
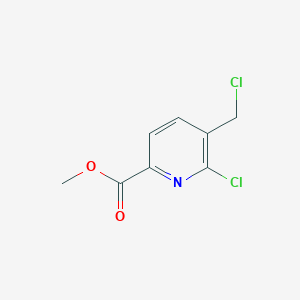
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
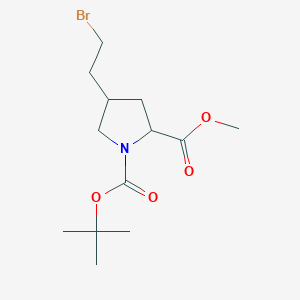

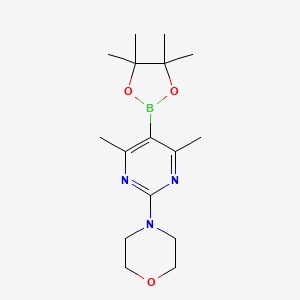
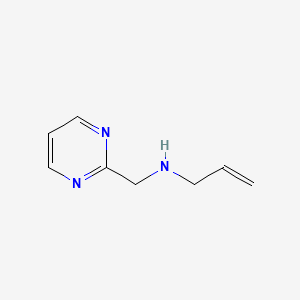
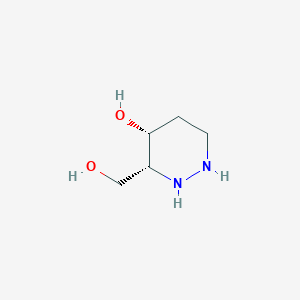
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
